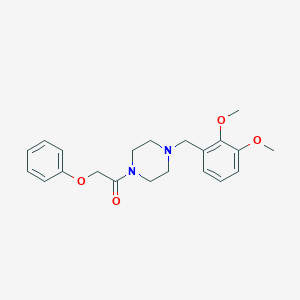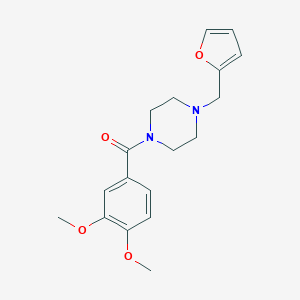
1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a phenoxyacetyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine typically involves the following steps:
Formation of 2,3-Dimethoxybenzyl Chloride: This is achieved by reacting 2,3-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
N-Alkylation of Piperazine: The 2,3-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) to form 1-(2,3-dimethoxybenzyl)piperazine.
Acylation with Phenoxyacetyl Chloride: Finally, 1-(2,3-dimethoxybenzyl)piperazine is acylated with phenoxyacetyl chloride in the presence of a base like triethylamine (Et₃N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenoxyacetyl moiety can be reduced to form alcohols.
Substitution: The benzyl and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: Formation of 1-(2,3-dimethoxybenzyl)-4-(phenoxyethanol)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design of molecular probes and bioactive compounds.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
作用机制
The mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific pharmacological activity being studied.
相似化合物的比较
Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Lacks the phenoxyacetyl group, resulting in different pharmacological properties.
4-(Phenoxyacetyl)piperazine: Lacks the 2,3-dimethoxybenzyl group, leading to variations in biological activity.
1-Benzyl-4-(phenoxyacetyl)piperazine: Substitutes the 2,3-dimethoxybenzyl group with a benzyl group, altering its chemical and biological properties.
Uniqueness
1-(2,3-Dimethoxybenzyl)-4-(phenoxyacetyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and phenoxyacetyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.
属性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-10-6-7-17(21(19)26-2)15-22-11-13-23(14-12-22)20(24)16-27-18-8-4-3-5-9-18/h3-10H,11-16H2,1-2H3 |
InChI 键 |
ZWAVUKXMZVLSDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249042.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

